2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide
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Overview
Description
2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide is an organic compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of a chloro-methoxyphenyl group, a methylbenzenesulfonamido group, and a pyridin-2-ylsulfanyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylbenzenesulfonamide in the presence of a base to form the sulfonamido derivative. Finally, the addition of 2-(pyridin-2-ylsulfanyl)ethylamine to the sulfonamido derivative under appropriate conditions yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares structural similarities but differs in the presence of the pyridin-2-ylsulfanyl group.
2-Chloro-5-methoxyphenyl boronic acid: Similar in the chloro-methoxyphenyl group but lacks the sulfonamido and pyridin-2-ylsulfanyl groups.
Uniqueness
2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C23H24ClN3O4S2 |
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Molecular Weight |
506.0 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide |
InChI |
InChI=1S/C23H24ClN3O4S2/c1-17-6-9-19(10-7-17)33(29,30)27(20-15-18(24)8-11-21(20)31-2)16-22(28)25-13-14-32-23-5-3-4-12-26-23/h3-12,15H,13-14,16H2,1-2H3,(H,25,28) |
InChI Key |
NWSFVISYXFTWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=CC=N2)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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